molecular formula C8H13N3O2 B572702 1-Isopentyl-4-nitro-1H-pyrazole CAS No. 1240573-73-2

1-Isopentyl-4-nitro-1H-pyrazole

Cat. No. B572702
CAS RN: 1240573-73-2
M. Wt: 183.211
InChI Key: YVXROGVHFOYTNG-UHFFFAOYSA-N
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Description

1-Isopentyl-4-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H13N3O2. It is also known by other synonyms such as 1-isopentyl-4-nitropyrazole and 1-(3-methylbutyl)-4-nitro-1H-pyrazole .


Synthesis Analysis

The synthesis of pyrazole compounds, including 1-Isopentyl-4-nitro-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Recent research has described a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .


Molecular Structure Analysis

The molecular structure of 1-Isopentyl-4-nitro-1H-pyrazole comprises a five-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular weight of this compound is 183.211.


Chemical Reactions Analysis

Pyrazoles, including 1-Isopentyl-4-nitro-1H-pyrazole, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Drug Discovery

The pyrazole core is frequently used in drug discovery due to its versatility and the variety of biological activities it can confer . It’s possible that “1-Isopentyl-4-nitro-1H-pyrazole” could be used in the development of new drugs.

Agrochemistry

In the field of agrochemistry, pyrazoles are often used due to their biological activity . They could potentially be used in the development of new pesticides or herbicides.

Coordination Chemistry

Pyrazoles are also used in coordination chemistry . They can act as ligands, coordinating to metal ions to form complexes. This could be a potential application for “1-Isopentyl-4-nitro-1H-pyrazole”.

Organometallic Chemistry

In organometallic chemistry, pyrazoles can be used to form organometallic compounds . These compounds have applications in various fields, including catalysis and materials science.

Synthesis Techniques

Pyrazoles, including “1-Isopentyl-4-nitro-1H-pyrazole”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These synthesis techniques can be further developed and optimized.

Green Synthesis

The pyrazole scaffold has been used in green synthesis . This involves the use of environmentally friendly techniques to synthesize compounds. “1-Isopentyl-4-nitro-1H-pyrazole” could potentially be synthesized using green synthesis techniques.

Microwave Assisted Synthesis

Pyrazoles can also be synthesized using microwave assisted synthesis . This is a faster and more efficient method of synthesis that could potentially be used to synthesize “1-Isopentyl-4-nitro-1H-pyrazole”.

Future Directions

Pyrazoles, including 1-Isopentyl-4-nitro-1H-pyrazole, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives . The many pharmacological functions of the pyrazole moiety and different synthesis techniques are being explored .

properties

IUPAC Name

1-(3-methylbutyl)-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-7(2)3-4-10-6-8(5-9-10)11(12)13/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXROGVHFOYTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopentyl-4-nitro-1H-pyrazole

Synthesis routes and methods

Procedure details

A mixture of 4-Nitro-1H-pyrazole (234 mg, 2.06 mmol, 1.0 eq), 1-Bromo-3-methylbutane (0.30 ml, 2.48 mmol, 1.2 eq), and Cesium carbonate (1.01 g, 3.10 mmol, 1.5 eq) in 5.0 mL 1,2-Dimethoxyethane was stirred at 55° C. for 12 hours. The reaction mixture was cooled to room temperature and diluted with 25 mL ethyl acetate and filtered. The filtrate was then concentrated and the residue was dissolved in 5 mL dichloromethane and purified by flash column chromatography (silica, 0-80% ethyl acetate in heptane in 30 minutes) to yield 357.6 mg (94.32%) of Isopentyl-4-nitro-1H-pyrazole as a white solid. LCMS (ESI) m+H=184.1 1H NMR (400 MHz, CDCl3) δ 8.11 (s, 1H), 8.06 (s, 1H), 4.20-4.14 (m, 2H), 1.80 (dd, J=14.8, 7.1, 2H), 1.60 (dp, J=13.4, 6.7, 1H), 0.97 (d, J=6.6, 6H).
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two

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